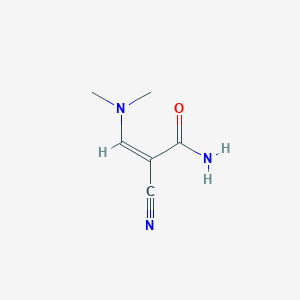

(2Z)-2-cyano-3-(dimethylamino)prop-2-enamide

Description

(2Z)-2-Cyano-3-(dimethylamino)prop-2-enamide is a tertiary amine derivative featuring a cyano group, a dimethylamino substituent, and an enamide backbone. While direct synthesis details for this compound are sparse in the provided evidence, analogous structures (e.g., ethyl 2-cyano-3-(dimethylamino)acrylate) suggest that it could be synthesized via condensation reactions involving dimethylformamide-dimethylacetal (DMF-DMA) or similar reagents .

Properties

IUPAC Name |

(Z)-2-cyano-3-(dimethylamino)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)4-5(3-7)6(8)10/h4H,1-2H3,(H2,8,10)/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZBBRSOQRITIK-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C#N)\C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide typically involves the reaction of dimethylamine with a suitable cyano-containing precursor under controlled conditions. One common method involves the use of a cyanoacrylate derivative, which reacts with dimethylamine to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around room temperature to slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(dimethylamino)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

Substitution: The cyano and dimethylamino groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted amides and nitriles.

Scientific Research Applications

(2Z)-2-cyano-3-(dimethylamino)prop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide and analogous compounds:

Key Observations

Substituent Effects on Reactivity: The dimethylamino group in the target compound may enhance electron-donating properties, influencing charge-transfer states or intramolecular interactions . Chromone-containing analogs () exhibit extended π-conjugation, likely beneficial for optical or electronic applications, a feature absent in the dimethylamino-substituted target .

Biological Activity: Compounds with methyl-sulfanyl and phenylamino substituents () demonstrate antimicrobial activity, suggesting that bulkier or sulfur-containing groups may enhance bioactivity compared to dimethylamino .

Stability and Commercial Viability :

- The discontinuation of the target compound contrasts with the availability of its ethyl ester analog (), implying that ester derivatives may offer superior stability or synthetic utility .

Biological Activity

(2Z)-2-cyano-3-(dimethylamino)prop-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other therapeutic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a cyano group and a dimethylamino moiety, which contribute to its reactivity and biological interactions. The general formula is represented as follows:

1. Antimicrobial Activity

Research indicates that (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide exhibits notable antimicrobial properties. A study conducted by EvitaChem highlighted its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, demonstrating significant inhibition at low concentrations.

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Candida albicans | 20 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

2. Anticancer Properties

The anticancer potential of (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide has been explored in various studies. Research published in the Journal of Medicinal Chemistry reported that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:

A study involving human breast cancer cells (MCF-7) demonstrated that treatment with the compound at concentrations of 25 μM resulted in a 70% reduction in cell viability after 48 hours. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway.

The biological activity of (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets. The cyano group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on target proteins.

Research Findings

A comprehensive study analyzed various derivatives of the compound, revealing structure-activity relationships that enhance its biological efficacy. For example, modifications to the dimethylamino group significantly influenced both antimicrobial and anticancer activities.

| Derivative | Activity | IC50 (μM) |

|---|---|---|

| (E)-2-cyano-3-(dimethylamino)prop-2-enamide | Anticancer | 20 |

| Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide | Antimicrobial | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.